6-Azidoquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-azidoquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-13-12-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPQCKMRAMPKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Azidoquinoxaline and Its Precursors
Classical Synthetic Approaches to 6-Azidoquinoxaline
Traditional methods for the synthesis of this compound primarily rely on the transformation of pre-functionalized quinoxaline (B1680401) cores. These established routes include the conversion of amino groups via diazotization and subsequent azidation, as well as nucleophilic substitution reactions on halogenated quinoxalines.
Synthesis from Quinoxaline Amine Derivatives
A cornerstone in the synthesis of aryl azides, including this compound, is the diazotization of a corresponding primary aromatic amine. byjus.com This process involves the reaction of 6-aminoquinoxaline (B194958) with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, to form a diazonium salt. byjus.commdpi.com This highly reactive intermediate is often not isolated and is immediately treated with an azide (B81097) source, such as sodium azide, to yield the final this compound product. sid.irajol.info The reaction is sensitive to temperature and pH, requiring carefully controlled conditions to prevent side reactions and ensure a good yield.
The general mechanism begins with the formation of the nitrosonium ion from nitrous acid. byjus.com This electrophile then reacts with the amino group on the quinoxaline ring to form an N-nitrosamine, which, after a series of protonation and deprotonation steps, rearranges to a diazohydroxide. byjus.com Subsequent protonation and loss of a water molecule generate the aryl diazonium ion, which is then readily displaced by the azide nucleophile. byjus.com
| Starting Material | Reagents | Intermediate | Product | Key Conditions |
| 6-Aminoquinoxaline | 1. NaNO₂, HCl 2. NaN₃ | Quinoxaline-6-diazonium salt | This compound | Low temperature (e.g., 0-5°C), acidic medium |
This table summarizes the classical diazotization-azidation route to this compound.
Nucleophilic Displacement Reactions Utilizing Azide Sources
An alternative classical strategy involves the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.org This method is particularly useful when a suitable halo-substituted quinoxaline precursor is available. In this approach, a compound such as 6-bromoquinoxaline (B1268447) or 6-chloroquinoxaline (B1265817) is treated with an azide source, most commonly sodium azide, in a suitable polar aprotic solvent like dimethylformamide (DMF). researchgate.netchemicalbook.com
The SNAr mechanism is facilitated by the electron-withdrawing nature of the quinoxaline ring system, which makes the carbon atom bearing the halogen susceptible to nucleophilic attack by the azide ion. masterorganicchemistry.comlibretexts.org The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The rate of this reaction can be influenced by the nature of the leaving group, with fluorine often being surprisingly effective despite being a poor leaving group in SN1 and SN2 reactions. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring can further activate it towards nucleophilic attack. masterorganicchemistry.comlibretexts.org
| Starting Material | Reagents | Solvent | Product | Reaction Type |
| 6-Bromoquinoxaline | Sodium azide (NaN₃) | DMF | This compound | Nucleophilic Aromatic Substitution |
| 6-Chloroquinoxaline | Sodium azide (NaN₃) | Ethanol | This compound | Nucleophilic Aromatic Substitution |
This table illustrates the synthesis of this compound via nucleophilic displacement of a halogen.
Advanced and Green Chemistry Syntheses of this compound Analogues
Recent advancements in synthetic chemistry have led to the development of more efficient, safer, and environmentally benign methods for the synthesis of azido (B1232118) compounds, including analogues of this compound. These modern approaches focus on improving reaction control, minimizing waste, and enhancing selectivity.
Continuous Flow Synthesis Techniques for Enhanced Reaction Control and Efficiency
Continuous flow chemistry has emerged as a powerful tool for the synthesis of potentially hazardous compounds like organic azides. The use of micro- or meso-flow reactors offers significant advantages in terms of safety, as the small reaction volumes minimize the risks associated with the accumulation of explosive intermediates. mdpi.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and selectivities compared to traditional batch processes. While specific examples for this compound are not extensively detailed, the principles have been successfully applied to the synthesis of other azido-heterocycles and quinoxalinones, demonstrating the potential for this technology. byjus.com For instance, the direct azidation of alcohols using trimethylsilyl (B98337) azide (TMSN₃) with a recyclable catalyst has been demonstrated in a continuous-flow system. byjus.com Such a setup could be adapted for the synthesis of azidoquinoxaline precursors or the final product itself, offering a scalable and safer manufacturing process.
Chemo- and Regioselective Preparative Strategies for Azidoquinoxalines
The selective introduction of an azido group onto a specific position of the quinoxaline ring system is crucial for the synthesis of well-defined isomers. Chemo- and regioselective strategies are therefore highly valuable. While direct azidation methods on an unsubstituted quinoxaline ring are challenging, regioselectivity can be achieved by leveraging the inherent reactivity of substituted quinoxaline precursors. For example, the synthesis of asymmetrically substituted quinoxalines can be achieved through various catalytic methods, which could then be functionalized to introduce an azido group at a specific position. nih.gov
The regioselectivity of nucleophilic aromatic substitution reactions on di-substituted quinoxalines, such as 2,4-dichloroquinazoline, has been studied, revealing that the 4-position is generally more susceptible to nucleophilic attack. researchgate.net This knowledge is transferable to the quinoxaline system and can be used to predict and control the outcome of reactions involving azide nucleophiles on appropriately substituted quinoxaline precursors. Theoretical calculations, such as Density Functional Theory (DFT), can also be employed to predict the most reactive sites for nucleophilic attack, aiding in the design of regioselective synthetic routes. researchgate.net
Synthesis of Precursor Molecules for Azidoquinoxaline Derivatives
The synthesis of this compound is fundamentally dependent on the availability of its key precursors, namely 6-aminoquinoxaline and 6-haloquinoxalines.
The most common route to 6-aminoquinoxaline begins with the cyclization of 4-nitro-1,2-phenylenediamine with glyoxal (B1671930) to form 6-nitroquinoxaline (B1294896). cnjournals.com This reaction is a standard method for forming the quinoxaline core. The subsequent step involves the reduction of the nitro group in 6-nitroquinoxaline to an amino group. This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with reducing agents such as tin(II) chloride (SnCl₂) or iron powder. cnjournals.comresearchgate.net
The synthesis of 6-haloquinoxalines, such as 6-bromoquinoxaline, can be accomplished through the direct bromination of quinoxaline using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. chemicalbook.com Alternatively, it can be prepared by the condensation of 4-bromo-1,2-phenylenediamine with glyoxal. chemicalbook.com Similarly, 6-chloroquinoxaline can be synthesized from the corresponding 4-chloro-1,2-phenylenediamine. These halogenated quinoxalines serve as crucial electrophiles for the introduction of the azide functionality via nucleophilic aromatic substitution. researchgate.net
| Precursor | Starting Material(s) | Key Reaction(s) |
| 6-Nitroquinoxaline | 4-Nitro-1,2-phenylenediamine, Glyoxal | Condensation/Cyclization |
| 6-Aminoquinoxaline | 6-Nitroquinoxaline | Reduction of nitro group |
| 6-Bromoquinoxaline | Quinoxaline, N-Bromosuccinimide | Electrophilic Bromination |
| 6-Bromoquinoxaline | 4-Bromo-1,2-phenylenediamine, Glyoxal | Condensation/Cyclization |
| 6-Chloroquinoxaline | 4-Chloro-1,2-phenylenediamine, Glyoxal | Condensation/Cyclization |
This table outlines the synthesis of key precursors for this compound.
Reactivity and Mechanistic Studies of 6 Azidoquinoxaline
Cycloaddition Reactions Involving the Azido (B1232118) Group
The azido group of 6-azidoquinoxaline serves as a 1,3-dipole, enabling its participation in various cycloaddition reactions. These reactions are fundamental in constructing five-membered heterocyclic rings.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a click chemistry reaction, known for its high efficiency and regioselectivity. wikipedia.orgrsc.org This reaction involves the coupling of an azide (B81097) with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. beilstein-journals.orgnih.gov The copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, plays a crucial role in activating the alkyne. wikipedia.orgbeilstein-journals.org The mechanism is not a concerted pericyclic reaction but proceeds through a stepwise pathway involving copper acetylide intermediates. wikipedia.orgnih.gov This method is compatible with a wide array of functional groups, making it a robust tool for chemical synthesis. beilstein-journals.orgresearchgate.net
The reaction of this compound with various terminal alkynes under CuAAC conditions provides a straightforward route to 1-(quinoxalin-6-yl)-1,2,3-triazole derivatives. The process is characterized by its mild reaction conditions, often at room temperature, and high yields. beilstein-journals.org
Table 1: Examples of CuAAC Reactions with this compound
| Alkyne Reactant | Product | Catalyst System | Solvent |
| Phenylacetylene | 1-Phenyl-4-(quinoxalin-6-yl)-1H-1,2,3-triazole | CuI | THF |
| Propargyl alcohol | (1-(Quinoxalin-6-yl)-1H-1,2,3-triazol-4-yl)methanol | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH |
| 1-Ethynyl-4-fluorobenzene | 1-(4-Fluorophenyl)-4-(quinoxalin-6-yl)-1H-1,2,3-triazole | [Cu(CH₃CN)₄]PF₆ | CH₃CN |
This table is illustrative and based on the general principles of CuAAC reactions.
Investigation of Other 1,3-Dipolar Cycloadditions (e.g., with Nitriles, Alkenes)
Beyond the well-established CuAAC reaction, the azido group of this compound can participate in other 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org These reactions, often referred to as Huisgen cycloadditions, can occur with a variety of dipolarophiles, including alkenes and nitriles, to form different five-membered heterocycles. wikipedia.orgorganic-chemistry.org Unlike the copper-catalyzed reaction with alkynes, thermal cycloadditions can lead to a mixture of regioisomers. wikipedia.org
The reaction of this compound with electron-deficient alkenes can yield triazoline derivatives, while its reaction with nitriles can lead to the formation of tetrazoles. The regioselectivity of these cycloadditions is governed by the electronic properties of both the dipole (this compound) and the dipolarophile, as explained by frontier molecular orbital (FMO) theory. organic-chemistry.org
Thermolytic and Photolytic Transformations of this compound
Exposure of this compound to heat or light can induce the extrusion of dinitrogen gas, leading to the formation of a highly reactive nitrene intermediate. egyankosh.ac.inwikipedia.org This nitrene can then undergo a variety of intramolecular rearrangements, resulting in either ring expansion or ring contraction products.
Photochemical Ring Expansion Reactions Leading to Azepines
Photolysis of aryl azides, including this compound, can lead to the formation of seven-membered rings known as azepines. organic-chemistry.orgnih.gov This transformation is believed to proceed through a singlet nitrene intermediate which can undergo a dearomative ring expansion. nih.govthieme-connect.de The presence of substituents on the quinoxaline (B1680401) ring can influence the efficiency and regioselectivity of the ring expansion. For instance, methoxy-substituted azidoquinolines have shown enhanced yields of the corresponding azepine products. rsc.org
Thermal and Photochemical Ring Contraction Rearrangements (e.g., to Benzimidazole (B57391) Derivatives)
In addition to ring expansion, the nitrene intermediate generated from this compound can also undergo ring contraction to form benzimidazole derivatives. This type of rearrangement has been observed in related quinoxaline systems. For example, the irradiation of certain quinoxaline di-N-oxides can lead to ring contraction to form 1,3-disubstituted benzimidazolones. rsc.org Similarly, the reaction of 2-chloroquinoxalines with potassium amide in liquid ammonia (B1221849) can result in the formation of benzimidazoles through a proposed ring contraction mechanism. rsc.org While not specifically detailed for this compound in the provided context, these examples from related structures suggest a plausible pathway for its rearrangement to benzimidazole derivatives under appropriate thermal or photochemical conditions.
Formation of Nitrenes and Their Reactivity Profiles
The primary reactive intermediate formed from the thermolysis or photolysis of this compound is a nitrene. egyankosh.ac.inwikipedia.org Nitrenes are nitrogen analogues of carbenes, possessing a nitrogen atom with only six valence electrons, making them highly electrophilic. wikipedia.orgaakash.ac.in They can exist in either a singlet or a triplet spin state, which influences their reactivity. egyankosh.ac.in Singlet nitrenes typically undergo stereospecific reactions, while triplet nitrenes react in a non-stereospecific manner. egyankosh.ac.in
The nitrene generated from this compound can undergo several characteristic reactions:
Intramolecular Cyclization: The nitrene can attack a C-H bond within the same molecule to form new heterocyclic rings.
Hydrogen Abstraction: The nitrene can abstract hydrogen atoms from the solvent or other molecules to form an amino group. egyankosh.ac.in
Dimerization: Two nitrene molecules can react to form an azo compound. egyankosh.ac.in
The specific reaction pathway taken by the nitrene depends on the reaction conditions (e.g., temperature, solvent, presence of trapping agents) and the electronic nature of the nitrene itself. nih.gov
Nucleophilic and Electrophilic Reactivity of the Azido and Quinoxaline Moieties
The reactivity of this compound is a composite of the individual chemical behaviors of the azido functional group and the quinoxaline heterocyclic system. Each moiety possesses distinct electronic characteristics that dictate its interactions with nucleophiles and electrophiles.
Reactivity of the Azido Moiety: The azido group (–N₃) is a versatile functional group known for its unique reactivity. rsc.org It is generally considered a soft nucleophile, capable of participating in various substitution and addition reactions. wikipedia.org The azide anion is a potent nucleophile that readily engages in both aliphatic and aromatic nucleophilic substitution reactions. wikipedia.org In the context of this compound, the azido group is covalently attached to the aromatic ring, but it retains its characteristic reactivity, most notably in cycloaddition reactions.
The most prominent reaction of organic azides is the 1,3-dipolar cycloaddition, often categorized as "click chemistry". mdpi.com In this reaction, the azide acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes or alkenes to form stable five-membered heterocyclic rings. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient route to 1,2,3-triazoles. mdpi.com This reaction showcases the nucleophilic character of the terminal nitrogen atoms of the azide group attacking the electrophilic alkyne.
Reactivity of the Quinoxaline Moiety: The quinoxaline ring is a fused heterocyclic system composed of a benzene (B151609) ring and a pyrazine (B50134) ring. researchgate.net The presence of two electron-withdrawing nitrogen atoms in the pyrazine ring renders the quinoxaline nucleus electron-deficient. rsc.org This electron deficiency significantly influences its reactivity.
Conversely, electrophilic aromatic substitution on the quinoxaline ring is generally disfavored due to the deactivating effect of the heterocyclic nitrogen atoms. sapub.org Such reactions, if they occur, typically require harsh conditions and proceed on the carbocyclic (benzene) ring rather than the pyrazine ring. The positions least deactivated towards electrophilic attack are C5, C6, C7, and C8.
| Moiety | Reactivity Type | Description | Example Reaction |
|---|---|---|---|
| Azido Group | Nucleophilic | The azide group acts as a nucleophile, particularly in cycloaddition reactions. wikipedia.org | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles. mdpi.com |
| Quinoxaline Ring | Susceptible to Nucleophiles | The electron-deficient pyrazine ring makes the quinoxaline system prone to nucleophilic attack. chimicatechnoacta.rufrontiersin.org | Nucleophilic aromatic substitution (SNAr) at activated positions. frontiersin.org |
| Quinoxaline Ring | Resistant to Electrophiles | The nitrogen atoms deactivate the ring towards electrophilic substitution. sapub.org | Electrophilic substitution requires harsh conditions and occurs on the benzene portion. sapub.org |
Azide-Tetrazole Tautomerism and its Chemical Implications
A significant aspect of the chemistry of azides fused to nitrogen-containing heterocycles is the potential for valence tautomerism, specifically azide-tetrazole tautomerism. education.gov.ckepdf.pub This phenomenon involves a reversible, intramolecular cyclization of the azido group onto a nitrogen atom of the adjacent heterocyclic ring.
For this compound, this equilibrium would exist between the open-chain azide form and the fused, tetracyclic tetrazole form, tetrazolo[1,5-a]quinoxaline (B8696438). This is a type of annular tautomerism where the proton movement is accompanied by a change from an open structure to a ring. education.gov.ck The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and the physical state (solid or solution). researchgate.net For instance, studies on related azidopyrimidines have shown that the equilibrium can be significantly shifted by changing the solvent; in some cases, the azide form predominates in less polar solvents like CDCl₃, while the tetrazole form is favored in more polar solvents like DMSO-d₆. researchgate.net
Chemical Implications: The existence of this tautomeric equilibrium has profound chemical implications, as the molecule can exhibit reactivity characteristic of either the azide or the tetrazole form, depending on the reaction conditions. researchgate.net This dual reactivity offers a versatile platform for chemical synthesis.
A key implication is the ability of the tetrazole tautomer to serve as a surrogate for the azide in click reactions. researchgate.net It has been demonstrated that fused tetrazoles, including quinoxalinotetrazoles, can participate directly in copper-catalyzed cycloaddition reactions with alkynes to yield N-heterocycle-substituted 1,2,3-triazoles. researchgate.net This reactivity occurs because, under the reaction conditions, the tetrazole ring can open to the azide form, which is then trapped by the alkyne in the catalytic cycle. This allows the tetrazole to be used as a more stable or synthetically accessible precursor to the corresponding azide. researchgate.net
This tautomerism can also facilitate unique reaction cascades. For example, in related quinazoline (B50416) systems, the azide-tetrazole equilibrium plays a central role in sequential SNAr reactions, enabling a "sulfonyl group dance" where the reactivity is directed by the tautomeric forms present. researchgate.net The electron-withdrawing nature of the fused tetrazolo system can activate the heterocyclic ring for subsequent reactions. researchgate.net
| Compound System | Solvent | Predominant Tautomeric Form(s) | Tautomer Ratio (Azide:Tetrazole) |
|---|---|---|---|
| 2-Azido-4-trifluoromethyl-6-(4-chlorophenyl)pyrimidine | CDCl₃ | Azide | >99 : 1 researchgate.net |
| 2-Azido-4-trifluoromethyl-6-(4-chlorophenyl)pyrimidine | DMSO-d₆ | Equilibrium | 99 : 1 researchgate.net |
| 2-Azido-4-chloro-6-phenylpyrimidine | DMSO-d₆ | Equilibrium | 94 : 6 researchgate.net |
| Azidopyrazoles (Neutral) | General (e.g., CHCl₃, EtOH, DMSO) | Azide | Equilibrium displaced towards azide. |
| Azidopyrazoles (Anion) | Basic Media | Tetrazole | Equilibrium displaced towards tetrazole. |
Derivatives and Structural Modifications of 6 Azidoquinoxaline
Synthesis of Substituted 6-Azidoquinoxaline Analogues
The synthesis of this compound analogues bearing additional substituents on the quinoxaline (B1680401) ring can be achieved through several strategic routes. A common approach involves the introduction of the azido (B1232118) group onto a pre-functionalized quinoxaline core. This is typically accomplished by the diazotization of an aminoquinoxaline derivative, followed by treatment with sodium azide (B81097). For instance, 6-amino-2,3-dimethylquinoxaline can be converted to 6-azido-2,3-dimethylquinoxaline via this two-step procedure. researchgate.net
Another prevalent strategy is the nucleophilic aromatic substitution of a halo-quinoxaline. Starting with dihaloquinoxalines, such as 2,6-dichloroquinoxaline (B50164) or 6,7-difluoroquinoxaline, one halogen can be selectively displaced by an azide anion (from sodium azide) to yield the corresponding azido-halo-quinoxaline derivative. acs.orgrasayanjournal.co.in This method has been used to prepare compounds like 6-azido-7-chloroquinoxaline. molaid.com The reaction conditions can be tuned to control the selectivity of the substitution.
Furthermore, substituted analogues can be built from scratch. The classical synthesis of quinoxalines involves the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound. chemicalbook.com To obtain a this compound analogue, one would start with a 4-azido-1,2-phenylenediamine and react it with a suitable dicarbonyl compound like 2,3-butanedione (B143835) to yield the desired substituted product.
Finally, functional group transformations on the quinoxaline ring itself can generate new analogues. For example, oxidation of the nitrogen atoms in the quinoxaline ring can lead to N-oxide derivatives, such as 2-azidoquinoxaline (B6189031) 1-oxide, which exhibits unique reactivity. rsc.orgresearchgate.net
The table below summarizes some examples of substituted this compound analogues and their precursors.
| Analogue Name | Key Precursor(s) | Synthetic Method |
|---|---|---|
| 6-Azido-2,3-dimethylquinoxaline | 6-Amino-2,3-dimethylquinoxaline | Diazotization followed by azide substitution |
| 6-Azido-7-fluoroquinoxaline | 6,7-Difluoroquinoxaline | Nucleophilic aromatic substitution |
| 6-Azido-7-chloroquinoxaline | 6-Amino-7-chloroquinoxaline or 6,7-dichloroquinoxaline | Diazotization or Nucleophilic substitution |
| 2-Azidoquinoxaline 1-oxide | 2-Chloroquinoxaline 1-oxide | Nucleophilic substitution with sodium azide |
Strategies for Functionalization of the Quinoxaline Heterocyclic Core
The this compound scaffold can be functionalized through reactions involving the azido group or by direct modification of the heterocyclic core.
Reactions involving the azido group:
Click Chemistry: The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a highly efficient method for functionalization. organic-chemistry.orgslideshare.net The this compound can react with a wide range of terminal alkynes, catalyzed by copper(I), to exclusively form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgyoutube.comlumiprobe.com This reaction is robust, biocompatible, and allows for the straightforward linkage of the quinoxaline unit to other molecules, such as biomolecules or polymers. lumiprobe.combroadpharm.com
Nitrene Formation: The azide group can be converted into a highly reactive nitrene intermediate through thermolysis or photolysis. acs.org For example, photolysis of 2-azidoquinoxaline in an argon matrix yields the corresponding 2-quinoxalinylnitrene. acs.org These nitrenes can undergo various subsequent reactions, including intramolecular C-H insertion to form new rings or rearrangement, providing a pathway for complex structural modifications. researchgate.netacs.org
Staudinger Reaction: The reaction of this compound with a phosphine, such as triphenylphosphine (B44618), results in an aza-ylide intermediate. This can then be hydrolyzed to form the corresponding amine (6-aminoquinoxaline) or reacted with an electrophile, like an aldehyde, to form an imine. This reaction is a mild method for converting the azido group into other nitrogen-containing functionalities. nih.gov
Direct functionalization of the quinoxaline core:
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the quinoxaline ring. rsc.orgrsc.org Transition metal catalysis, particularly with palladium or ruthenium, can direct the coupling of aryl, alkyl, or alkenyl groups to specific positions on the quinoxaline core. mdpi.comnih.govnih.gov While often requiring a directing group, these methods offer a step-economical way to introduce complexity without pre-functionalization of the starting material. An electrochemical approach has also been developed for the azidation and intramolecular cyclization to synthesize quinoxaline derivatives. rsc.orgacs.org
Quinoxaline-Fused Heterocyclic Systems Derived from Azido Precursors
The reactivity of the azido group is instrumental in constructing fused heterocyclic systems where additional rings are built onto the quinoxaline framework. A prominent example is the synthesis of triazolo[4,5-g]quinoxalines. scilit.comrsc.orgcrossref.org This is typically achieved by starting with a 6,7-diaminoquinoxaline, which is then treated with nitrous acid to form a bis-diazonium salt. Subsequent reaction with sodium azide can lead to an intermediate that cyclizes to form the 1,2,3-triazole ring fused to the benzene (B151609) portion of the quinoxaline. rsc.org
Another pathway involves the transformation of an azido-quinoxaline derivative itself. For instance, the thermolysis of 2-azidoquinoxaline 1-oxide does not lead to a simple nitrene insertion product but rather undergoes a ring contraction to yield 2-cyano-1-hydroxybenzimidazole, a different heterocyclic system. rsc.orgscispace.com This rearrangement highlights the complex transformations that azido precursors can undergo to form fused structures. rsc.org Intramolecular cycloadditions of suitably substituted azidoquinoxalines can also serve as a powerful tool for generating novel fused systems. rsc.org
The table below presents examples of fused systems derived from quinoxaline azides or their immediate precursors.
| Fused System Name | Precursor | Key Transformation |
|---|---|---|
| Triazolo[4,5-g]quinoxaline | 6,7-Diaminoquinoxaline | Diazotization and intramolecular cyclization |
| 2-Cyano-1-hydroxybenzimidazole | 2-Azidoquinoxaline 1-oxide | Thermal rearrangement and ring contraction |
Cyclic Adducts of this compound and Their Subsequent Transformation Pathways
The azido group of this compound can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. wikipedia.orgscribd.com
[3+2] Cycloaddition with Alkenes and Alkynes: The reaction of this compound with an alkene (a dipolarophile) leads to the formation of a Δ²-triazoline ring. These triazoline adducts are often unstable and can readily lose a molecule of nitrogen (N₂) upon heating or photolysis to yield aziridines or enamines. The reaction with alkynes is a more common and robust transformation, leading to stable 1,2,3-triazole rings, as seen in click chemistry. youtube.com
Transformations of Adducts: Research on substituted analogues, such as 6-fluoro-7-azidoquinoxaline, has shown that they react with enamines to form unstable cyclic adducts. These adducts can subsequently undergo elimination of the enamine's amino group and rearrangement to yield stable triazole products. acs.org
A fascinating transformation pathway arises from the nitrene generated from 2-azidoquinoxaline. The nitrene can undergo a ring expansion to form a seven-membered cyclic carbodiimide (B86325). acs.org This carbodiimide is itself a cyclic adduct and is often in equilibrium with an open-chain nitrile ylide, especially under photochemical conditions. These highly reactive intermediates can then undergo further transformations, such as ring contraction, to produce different heterocyclic systems like N-cyanobenzimidazoles. acs.org This sequence of nitrene formation → ring expansion → ring opening → recyclization represents a complex but powerful pathway for structural rearrangement originating from an azidoquinoxaline precursor. acs.org
Theoretical and Computational Chemistry of 6 Azidoquinoxaline
Quantum Chemical Calculations for Electronic Structure and Stability (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic structure and thermodynamic stability of 6-azidoquinoxaline. infn.itepfl.ch DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311G(d,p), allow for the optimization of the molecule's geometry and the calculation of its electronic properties. mdpi.com These calculations provide a detailed picture of the electron distribution, molecular orbitals, and energetic landscape of the molecule.
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity, as it is easier to excite an electron to a higher energy state. For quinoxaline (B1680401) derivatives, these frontier molecular orbitals (FMOs) are central to understanding their reactivity in processes like cycloaddition reactions, where the azide (B81097) group plays a key role. mdpi.com
Furthermore, DFT calculations can be used to determine various thermodynamic properties, such as the standard enthalpy of formation and Gibbs free energy, which are crucial for assessing the stability of this compound relative to its isomers or potential decomposition products. mdpi.com The computed vibrational frequencies can confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and can be used to predict its infrared spectrum. mdpi.com The electrostatic potential map, another output of these calculations, reveals the electron-rich and electron-deficient regions of the molecule, highlighting the nucleophilic and electrophilic sites, respectively. This is particularly useful for predicting intermolecular interactions.
Table 1: Representative Quantum Chemical Descriptors Calculated for Heterocyclic Compounds
| Descriptor | Significance | Typical Calculation Method |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT (e.g., B3LYP/6-311G(d,p)) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT (e.g., B3LYP/6-311G(d,p)) |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. mdpi.com | ΔE = ELUMO - EHOMO |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | DFT, Ab initio methods |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Population analysis (e.g., Mulliken, NBO) |
| Electrostatic Potential (ESP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | Calculated from the electron density |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the complex reaction mechanisms involving this compound. numberanalytics.comresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies that govern the reaction rate. mdpi.comsmu.edu This is particularly valuable for reactions where intermediates are too transient to be observed experimentally.
For this compound, a primary area of interest is the [3+2] cycloaddition reaction (a type of Huisgen cycloaddition) between the azide group and various alkynes or alkenes to form triazole rings. Computational studies can model this process step-by-step. researchgate.net DFT calculations are employed to locate the geometry of the transition state connecting the reactants (this compound and an alkyne) to the triazolyl-quinoxaline product. The calculated activation energy for this transition state provides a quantitative measure of the reaction's feasibility and rate. nih.gov
These models can also clarify the regioselectivity of such cycloadditions. For instance, when an unsymmetrical alkyne is used, two different regioisomeric triazoles can be formed. By calculating the activation energies for the two competing pathways, computational models can predict which isomer will be the major product, often with high accuracy. arxiv.org This predictive capability is crucial for synthetic planning. Similarly, computational studies can investigate the thermal or photochemical decomposition of the azido (B1232118) group, which may proceed via a nitrene intermediate, providing insights into the formation of potential byproducts. researchgate.net
Conformational Analysis and Tautomeric Equilibrium Studies
The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. researchgate.net Conformational analysis of this compound and its derivatives involves identifying the stable arrangements of atoms that correspond to minima on the potential energy surface. ethz.chmemphis.edu While the core quinoxaline ring is largely planar, the orientation of the azido group and any other substituents can lead to different conformers. Quantum chemical calculations can determine the geometries and relative energies of these conformers, revealing the most stable or predominant form. psu.edu For the azido group, rotation around the C-N bond is a key conformational variable.
A significant aspect of azido-heterocycles is the potential for azide-tetrazole tautomerism, a form of ring-chain tautomerism. researchgate.net In this equilibrium, the open-chain azide form can cyclize to a fused tetrazole ring.
Azide Form: this compound
Tetrazole Form: tetrazolo[1,5-a]quinoxaline (B8696438)
Computational chemistry is essential for studying this tautomeric equilibrium. psu.edursc.org By calculating the Gibbs free energies of both the azide and tetrazole tautomers, it is possible to predict the position of the equilibrium. nih.gov The relative stability of the two forms is influenced by factors such as the electronic nature of the quinoxaline ring, the presence of other substituents, and the solvent environment. rsc.org Solvation effects can be modeled using Polarizable Continuum Models (PCM) or by including explicit solvent molecules in the calculation. nih.gov Experimental studies, often using NMR spectroscopy, can validate these computational predictions. rsc.org Understanding this equilibrium is critical, as the two tautomers possess distinct chemical properties and may exhibit different biological activities.
Molecular Docking and Ligand Design Principles for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or nucleic acid. nih.govmdpi.com This method is central to structure-based drug design. For derivatives of this compound, which can be precursors to bioactive triazoles, molecular docking can elucidate how they interact with biological targets. nih.gov
The process involves placing the 3D structure of the ligand (e.g., a triazolyl-quinoxaline derivative) into the binding site of a receptor whose structure has been determined experimentally (e.g., via X-ray crystallography). A scoring function then estimates the binding affinity, or strength of the interaction, for many different poses. journalgrid.com The results can identify the most likely binding mode and the key intermolecular interactions, such as:
Hydrogen Bonds: Between the nitrogen atoms of the quinoxaline or triazole rings and amino acid residues in the target.
π-π Stacking: Between the aromatic quinoxaline ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: Involving the nonpolar regions of the molecule.
Electrostatic Interactions: Between charged or polar groups. americanpharmaceuticalreview.com
These studies provide crucial insights for ligand design. nih.gov By understanding the specific interactions that lead to high binding affinity, medicinal chemists can rationally design new derivatives of this compound with improved potency and selectivity. americanpharmaceuticalreview.com For example, if docking reveals an unoccupied hydrophobic pocket in the binding site, a hydrophobic group could be added to the quinoxaline scaffold to achieve a better fit and stronger binding. The principles of molecular recognition, including surface complementarity and thermodynamics, guide this design process. nih.gov
Table 2: Principles of Ligand Design Guided by Computational Modeling
| Design Principle | Computational Approach | Objective |
|---|---|---|
| Scaffold Hopping | 3D shape/pharmacophore searching | Replace the core scaffold while maintaining key binding interactions. |
| Fragment Growing | Molecular Docking | Add functional groups to an existing ligand to engage with specific pockets in the binding site. |
| Lead Optimization | FEP, Molecular Dynamics | Fine-tune a lead compound to improve binding affinity, selectivity, and ADME properties. |
| Structure-Activity Relationship (SAR) | QSAR, Docking | Correlate structural modifications with changes in biological activity to guide further design. |
Predictive Modeling for Chemo- and Regioselectivity in Reactions
Predictive modeling in computational chemistry allows for the forecasting of reaction outcomes, specifically the chemo- and regioselectivity, before experiments are conducted. nih.govrsc.org For a multifunctional molecule like this compound, which possesses several potentially reactive sites (the azide group, the quinoxaline nitrogens, and the benzene (B151609) ring), predicting which site will react under given conditions (chemoselectivity) is essential.
Frontier Molecular Orbital (FMO) theory is a common tool for this purpose. mdpi.com In a bimolecular reaction, the interaction between the HOMO of one reactant and the LUMO of the other is often dominant. By analyzing the energies and spatial distributions of the HOMO and LUMO of this compound and a potential reactant, one can predict the most favorable pathway. For example, in a [3+2] cycloaddition, the relative energies of the azide's FMOs and the alkyne's FMOs determine the reaction rate and regioselectivity.
Similarly, electrostatic potential (ESP) maps can predict regioselectivity. The most negative regions on the ESP surface indicate sites prone to electrophilic attack, while the most positive regions are susceptible to nucleophilic attack. By comparing the ESP maps of the reactants, one can predict how they will align to favor certain regioisomeric products. These predictive models save significant time and resources in the laboratory by narrowing down the most promising reaction conditions and substrates to achieve a desired chemical transformation. arxiv.org
Advanced Spectroscopic and Analytical Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 6-azidoquinoxaline. azooptics.comlibretexts.org Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the unambiguous determination of the molecule's connectivity and substitution pattern. azooptics.comipb.pt
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons on the quinoxaline (B1680401) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrazine (B50134) ring and the azido (B1232118) group. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish the connectivity between adjacent protons, confirming their positions on the quinoxaline core.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. organicchemistrydata.orgudel.edu The chemical shifts of the carbon atoms in the quinoxaline ring are typically observed in the aromatic region of the spectrum. oregonstate.edu The carbon atom attached to the azido group exhibits a characteristic chemical shift due to the electronic effect of the azide (B81097) functionality. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. ipb.pt This data is crucial for the definitive assignment of all carbon resonances. mdpi.comchemistryviews.org
Table 1: Representative NMR Data for Quinoxaline Derivatives This table provides illustrative data based on known quinoxaline structures to indicate expected chemical shift ranges. Actual values for this compound may vary.
| Nucleus | Position | Expected Chemical Shift (ppm) | Key Correlations (2D NMR) |
|---|---|---|---|
| ¹H | H-2, H-3 | ~8.5 - 9.0 | COSY with each other |
| ¹H | H-5, H-7, H-8 | ~7.5 - 8.2 | COSY correlations depending on substitution |
| ¹³C | C-2, C-3 | ~140 - 150 | HMBC to ring protons |
| ¹³C | C-5, C-7, C-8 | ~125 - 135 | HMBC to ring protons |
| ¹³C | C-6 (attached to N₃) | ~135 - 145 | HMBC to adjacent protons |
| ¹³C | C-4a, C-8a | ~138 - 142 | HMBC to multiple ring protons |
Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic vibrational modes of functional groups within a molecule. In the case of this compound, the IR spectrum provides definitive evidence for the presence of the azide group and the quinoxaline ring system.
The most prominent and diagnostic absorption band in the IR spectrum of this compound is the asymmetric stretching vibration (νas) of the azide group (–N₃). This typically appears as a strong, sharp band in the region of 2100-2160 cm⁻¹. acs.org The presence of this intense absorption is a key indicator of the successful introduction of the azido functionality onto the quinoxaline scaffold. The symmetric stretching vibration of the azide group is usually much weaker and not always observed.
In addition to the azide stretch, the IR spectrum will also display characteristic absorptions for the quinoxaline ring. These include C=N stretching vibrations, typically found in the 1620-1500 cm⁻¹ region, and C=C stretching vibrations of the aromatic rings, which appear in a similar range. C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹, while C-H out-of-plane bending vibrations, which can provide information about the substitution pattern, are found in the 900-650 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (–N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |
| Quinoxaline Ring | C=N Stretch | 1620 - 1500 | Medium to Strong |
| Quinoxaline Ring | C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C-H | Out-of-plane Bend | 900 - 650 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is used to analyze its chromophoric system. msu.eduijnrd.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For this compound, the UV-Vis spectrum is characterized by absorptions arising from π→π* and n→π* electronic transitions within the quinoxaline ring system and the azido group. pharmatutor.org
The quinoxaline core is a significant chromophore, and its UV-Vis spectrum typically shows multiple absorption bands. The introduction of the azido group at the 6-position can influence the position and intensity of these bands. The spectrum is expected to show high-energy π→π* transitions, often appearing as strong absorptions below 300 nm. Lower energy n→π* transitions, which are typically weaker, may be observed at longer wavelengths. pharmatutor.org The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) are key parameters obtained from UV-Vis analysis. ijnrd.org
Table 3: Expected UV-Vis Absorption Data for this compound This table provides illustrative data based on related quinoxaline derivatives. Actual values for this compound may vary depending on the solvent.
| Transition Type | Expected λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Chromophore |
|---|---|---|---|
| π→π | ~230-250 | > 10,000 | Quinoxaline Ring |
| π→π | ~320-340 | > 5,000 | Quinoxaline Ring |
| n→π* | ~380-420 | < 1,000 | Pyrazine Ring Nitrogens |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of this compound and for studying its fragmentation pathways, which can provide additional structural information. sciex.comlcms.czshimadzu.com High-resolution mass spectrometry (HRMS) is particularly valuable as it allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound. uni-saarland.de
In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ will be observed, confirming the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum is dependent on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). Common fragmentation pathways for azido-substituted aromatic compounds involve the loss of a molecule of nitrogen (N₂) from the azide group, resulting in a prominent fragment ion at [M-28]⁺. libretexts.org Further fragmentation of the quinoxaline ring can also occur, providing characteristic ions that help to confirm the core structure. nih.govnih.govlibretexts.orgscirp.org
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Significance |
|---|---|---|---|
| [M]⁺ | C₈H₅N₅ | 171.06 | Molecular Ion |
| [M+H]⁺ | C₈H₆N₅⁺ | 172.07 | Protonated Molecule |
| [M-N₂]⁺ | C₈H₅N₃⁺ | 143.05 | Loss of Nitrogen from Azide |
Chromatographic Techniques for Isolation, Purification, and Purity Assessment
Chromatographic techniques are essential for the isolation, purification, and purity assessment of this compound. slideshare.net These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. journalagent.com
Column Chromatography: This is a common method used for the purification of this compound on a preparative scale. irejournals.com A suitable stationary phase, such as silica (B1680970) gel or alumina, is used in conjunction with an appropriate mobile phase (a single solvent or a mixture of solvents) to separate the desired product from starting materials, byproducts, and other impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient analytical technique used to monitor the progress of a reaction, to identify the components of a mixture, and to determine the purity of a compound. The retention factor (Rf) value of this compound in a specific solvent system is a characteristic property that can be used for its identification.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the final purity assessment of this compound. journalagent.com It offers high resolution and sensitivity. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is often employed for the analysis of aromatic compounds like this compound. creative-proteomics.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Table 5: Chromatographic Methods for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Purification |
| Thin-Layer Chromatography (TLC) | Silica Gel F254 | Hexane/Ethyl Acetate (e.g., 7:3) | Reaction Monitoring, Purity Check |
| High-Performance Liquid Chromatography (HPLC) | C18 Reverse Phase | Acetonitrile/Water Gradient | Purity Assessment |
X-ray Crystallography for Solid-State Structural Determination
The crystal structure of a related compound, a hydroquinoxalinone derivative, has been determined, demonstrating the utility of this technique for elucidating the structure of quinoxaline-based compounds. nih.gov
Emerging Research Directions and Potential Applications Non Clinical Focus
Utility in Chemical Probe Development for Elucidating Molecular Pathways
Chemical probes are small molecules designed to selectively interact with and modulate the function of a specific protein target. scripps.educapes.gov.br They are critical tools for validating the role of proteins in disease and for elucidating complex biological signaling pathways. scripps.educapes.gov.brmdpi.comresearch-solution.comstanford.eduthieme-connect.de The 6-azidoquinoxaline scaffold is well-suited for the development of such probes.
The azide (B81097) moiety is particularly valuable as it can undergo bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". scripps.eduresearchgate.net This reaction is highly specific, efficient, and can be performed in complex biological environments without interfering with native biochemical processes. scripps.edu This allows researchers to attach the quinoxaline (B1680401) unit to a target molecule (e.g., a protein or nucleic acid) that has been metabolically or synthetically tagged with an alkyne group.
For instance, derivatives like 6-azido-6-deoxy phosphatidylinositol have been synthesized to serve as probes for studying lipid biology, with the azido (B1232118) group enabling further functionalization. acs.org Similarly, this compound can be used to "click" onto alkyne-modified biomolecules, enabling their visualization, isolation, and identification. This helps in mapping protein-protein interactions, identifying drug targets, and unraveling the molecular mechanisms that govern cellular functions. mdpi.comresearch-solution.comstanford.edursc.org
Scaffold for Novel Organic Transformations and Methodological Advancement
The quinoxaline ring system is a "privileged scaffold" in medicinal chemistry, but its derivatization through the azide group opens doors to novel chemical transformations and the synthesis of unique heterocyclic structures. The high-energy azide group can be transformed under thermal or photolytic conditions to generate highly reactive nitrene intermediates, which then undergo a variety of intramolecular reactions.
A key example is the photolysis of this compound in a basic solution, which results in a ring-expansion reaction to furnish 5H-pyrazino[2,3-c]azepine. rsc.orgraco.cat This transformation provides access to a novel and complex seven-membered heterocyclic system that would be difficult to synthesize through other means. Similarly, the thermolysis of other azidoquinoxalines, such as 2-azidoquinoxaline (B6189031) 1-oxide, has been shown to induce ring contraction, yielding 2-cyano-1-hydroxy-1H-benzimidazole. acs.orgumich.eduresearchgate.net These rearrangements showcase the utility of the azidoquinoxaline scaffold in generating molecular diversity and advancing synthetic methodologies.
The azide group can also participate in cycloaddition reactions. For example, reaction with sodium azide under reflux conditions can lead to the formation of tetrazoloquinoxalines, further expanding the range of accessible heterocyclic systems from this single precursor. tcichemicals.com
Table 1: Key Transformations of Azidoquinoxaline Scaffolds This table is interactive. You can sort and filter the data.
| Starting Material | Reaction Type | Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | Photolysis (Ring Expansion) | Hg-vapor lamp, KOMe, MeOH | 5H-pyrazino[2,3-c]azepine | rsc.org |
| 2-Azidoquinoxaline 1-oxide | Thermolysis (Ring Contraction) | Benzene (B151609), 90 °C | 2-Cyano-1-hydroxy-1H-benzimidazole | acs.org |
| Dichloroquinoxalines | Azide Substitution | Sodium azide, DMF, rt | Azidoquinoxalines | tcichemicals.com |
| Dichloroquinoxalines | Tetrazole Formation | Sodium azide, DMF, reflux | Tetrazoloquinoxalines | tcichemicals.com |
| 2-Azidoquinoxaline | Matrix Photolysis | 308 nm, then >395 nm | 2-Quinoxalinylnitrene, then rearrangement products | nobelprize.org |
Exploration in Advanced Materials Science and Functional Materials Design
Advanced materials science focuses on designing and creating materials with specific, tailored properties for a wide range of applications, from electronics to biomaterials. nih.govmdpi.com Quinoxaline derivatives are known to possess interesting photophysical and electronic properties, making them attractive components for functional materials. researchgate.net The this compound molecule provides a chemical handle—the azide group—to covalently incorporate the quinoxaline scaffold into larger material systems.
The primary method for this incorporation is click chemistry. scripps.edunih.gov The azide-alkyne cycloaddition reaction is a cornerstone of modern materials synthesis, used to create functional polymers, modify surfaces, and construct well-defined nanostructures. researchgate.netnih.govox.ac.uk By using this compound as a monomer or a surface-modifying agent, materials scientists can:
Synthesize Functional Polymers: Polymerize alkyne-containing monomers with this compound to create polymers where the quinoxaline unit is a pendant group. These materials could have applications in organic light-emitting diodes (OLEDs), sensors, or as charge-transporting layers.
Modify Surfaces: Graft this compound onto alkyne-functionalized surfaces (e.g., silicon wafers, gold nanoparticles) to alter their surface properties, such as hydrophobicity, conductivity, or biocompatibility.
Design Dendrimers and Complex Architectures: Use the modular nature of click chemistry to build complex, three-dimensional structures with a quinoxaline core at specific positions, leading to materials with tailored optical or electronic behavior. nih.gov
While this is an emerging area, the powerful and versatile nature of click chemistry in materials science strongly suggests the potential utility of this compound in the design of novel functional materials. scripps.eduox.ac.ukacs.org
Development as Versatile Building Blocks for Complex Molecular Architectures
In chemistry, a "building block" is a molecule with reactive functional groups that can be used in a modular fashion to assemble more complex structures. nobelprize.orgnih.gov this compound is an excellent example of such a versatile building block. It contains two key points of reactivity: the quinoxaline ring itself and the azide functional group.
The azide group is a synthetic chameleon. It can be:
Reduced to a primary amine (6-aminoquinoxaline), which is a common precursor for forming amides, imines, and other nitrogen-containing structures.
Used in cycloaddition reactions , such as the aforementioned click chemistry to form triazoles or the formation of tetrazoles. tcichemicals.com
Converted to a nitrene via photolysis or thermolysis, leading to complex rearrangements and the formation of novel ring systems like azepines. rsc.orgraco.cat
The quinoxaline core can also be functionalized, for example, through C-H activation reactions. nih.govnih.gov This dual reactivity allows chemists to use this compound as a starting point for constructing intricate molecules, such as polycyclic systems or ligands for metal complexes, demonstrating its value in modular synthesis. tcichemicals.comrsc.org
Contribution to Mechanistic Studies in Catalysis
Understanding the detailed step-by-step mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. rsc.orgchinesechemsoc.org Substituted heterocyclic compounds are often employed in these studies to probe the electronic and steric effects on the catalytic cycle. nih.gov
Quinoxaline derivatives are frequently used as substrates or ligands in transition metal catalysis, particularly in cross-coupling and C-H functionalization reactions. nih.gov Mechanistic studies of these reactions often involve preparing a series of quinoxalines with different substituents to see how they affect reaction rates and outcomes. For example, the catalytic cycle of nickel- or ruthenium-catalyzed reactions can be elucidated by studying how electron-donating or electron-withdrawing groups on the quinoxaline ring influence key steps like oxidative addition or reductive elimination. nih.gov
The 6-azido group is a moderately electron-withdrawing group. Therefore, this compound can serve as a valuable tool in mechanistic studies to:
Probe Electronic Effects: By comparing its reactivity to that of 6-methylquinoxaline (B1581460) (electron-donating) or unsubstituted quinoxaline, chemists can quantify the influence of electronics on the catalytic mechanism.
Serve as a Mechanistic Label: The azide's unique spectroscopic signature (e.g., in IR spectroscopy) can allow for in-situ monitoring of the catalyst-substrate complex during the reaction.
Investigate Catalyst-Ligand Interactions: When the quinoxaline itself acts as a ligand, the 6-azido substituent can modulate the electronic properties of the metal center, providing insight into the catalyst's behavior.
While direct mechanistic studies featuring this compound are still an emerging area, its properties make it a well-suited candidate for contributing to a deeper understanding of complex catalytic processes. rsc.orgchinesechemsoc.org
Q & A
Basic: What are the primary synthetic pathways for 6-Azidoquinoxaline, and what key parameters influence yield?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution on halogenated quinoxaline precursors using sodium azide. A common route involves reacting 6-chloroquinoxaline with NaN₃ in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours . Key parameters include:
- Solvent purity : Moisture degrades NaN₃, reducing reactivity.
- Temperature control : Excessive heat promotes azide decomposition (risk of detonation).
- Stoichiometry : A 1.2:1 molar ratio (NaN₃:chloroquinoxaline) optimizes yield (~70–75%) .
Advanced Note: For regioselective azidation, transition metal catalysts (e.g., CuI) may stabilize intermediates, but residual metals complicate purification .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm structure via aromatic proton signals (δ 8.5–9.0 ppm) and azide absence in aliphatic regions.
- IR Spectroscopy : A sharp peak at ~2100 cm⁻¹ confirms the azide (–N₃) group .
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 159.16 .
Advanced Note: X-ray crystallography resolves azide orientation, critical for studying reactivity in click chemistry applications .
Advanced: How can researchers address contradictions in reported thermal stability data for this compound?
Methodological Answer:
Discrepancies in decomposition temperatures (e.g., 120°C vs. 150°C) often arise from:
- Impurity profiles : Trace metals (e.g., Cu²⁺) catalyze decomposition. Use ICP-MS to verify purity .
- Analytical methods : TGA (dynamic heating) vs. isothermal calorimetry (static conditions). Standardize protocols per ASTM E2041 .
Mitigation: Conduct stability assays under inert atmospheres (N₂/Ar) and report full instrumentation details .
Advanced: What experimental designs are optimal for studying this compound’s reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC)?
Methodological Answer:
- Control experiments : Compare reaction rates with/without dibenzocyclooctyne (DBCO) to confirm strain dependence.
- Kinetic monitoring : Use UV-Vis (λ = 300–400 nm) to track azide consumption .
- Side-product analysis : LC-MS identifies triazole byproducts from competing Cu-catalyzed pathways .
Best Practice: Pre-purify this compound via column chromatography (silica gel, hexane/EtOAc) to minimize side reactions .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, face shield, and flame-resistant lab coats.
- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent azide vapor accumulation.
- Storage : Keep in amber vials at 2–8°C; label containers with “Explosive” and “Toxic” warnings .
Advanced Note: Conduct small-scale (<100 mg) reactions to mitigate explosion risks. For large-scale work, consult energetic materials safety guidelines .
Advanced: How can computational methods enhance the design of this compound derivatives for targeted applications?
Methodological Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity with alkyne partners.
- MD simulations : Model solvation effects in aqueous vs. organic media for SPAAC efficiency .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with azide stability .
Validation: Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots) .
Basic: How should researchers document experimental procedures for reproducibility?
Methodological Answer:
- Detailed protocols : Specify solvent batches, equipment models (e.g., “Bruker Avance III 400 MHz NMR”), and reaction monitoring intervals.
- Raw data inclusion : Provide ¹H NMR spectra (with integration values) and chromatograms in supplementary materials .
- Error reporting : Calculate and disclose standard deviations for yields (>3 trials) .
Advanced: What strategies resolve low yields in this compound-based bioconjugation reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
